molecular formula C16H13N3O2 B2832074 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde CAS No. 300834-66-6

4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde

Cat. No.: B2832074
CAS No.: 300834-66-6
M. Wt: 279.299
InChI Key: VQWZFDFADZUZEA-UHFFFAOYSA-N
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Description

4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde: is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of functional groups such as the oxo, toluidino, and carboxaldehyde moieties contributes to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Toluidino Group: This step involves the reaction of the intermediate with p-toluidine under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the toluidino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The carboxaldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives that can be studied for their chemical properties.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. The oxo and carboxaldehyde groups can form hydrogen bonds with active sites, while the toluidino group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde: Lacks the toluidino group, which may reduce its reactivity and biological activity.

    2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde:

    4-oxo-2-(4-aminophenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde: Similar structure but with an aminophenyl group instead of toluidino, which can alter its reactivity and biological interactions.

Uniqueness

The presence of both the oxo and toluidino groups in 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)17-15-13(10-20)16(21)19-9-3-2-4-14(19)18-15/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWZFDFADZUZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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